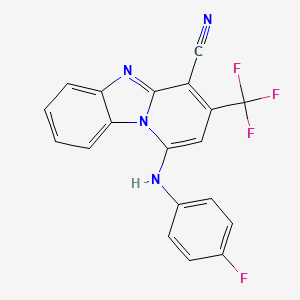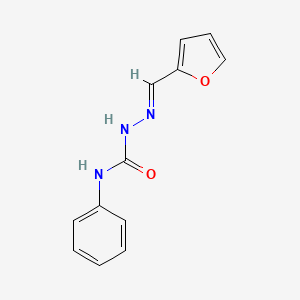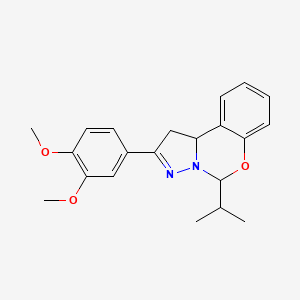
1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyridobenzimidazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridobenzimidazole Core: This can be achieved through the condensation of a suitable pyridine derivative with an o-phenylenediamine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the 4-Fluoroanilino Group: This can be done through nucleophilic aromatic substitution reactions using 4-fluoroaniline.
Formation of the Carbonitrile Group: This step might involve the use of cyanating agents such as cyanogen bromide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes involved in disease pathways.
Receptor Binding: It might bind to certain receptors, modulating their activity.
Signal Transduction: The compound could interfere with cellular signaling pathways, affecting cell function and behavior.
相似化合物的比较
Similar Compounds
- 1-(4-Chloroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 1-(4-Methoxyanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 1-(4-Nitroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
Uniqueness
1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to the presence of the 4-fluoroanilino group, which can influence its biological activity and chemical reactivity. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C19H10F4N4 |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
1-(4-fluoroanilino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H10F4N4/c20-11-5-7-12(8-6-11)25-17-9-14(19(21,22)23)13(10-24)18-26-15-3-1-2-4-16(15)27(17)18/h1-9,25H |
InChI 键 |
IMAWXCYXRUKTCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)C(F)(F)F)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972212.png)
![(2E)-6-Benzyl-2-[4-(isopentyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11972216.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972224.png)


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972236.png)
![5-[3-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B11972239.png)
![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11972241.png)
![(5Z)-3-Allyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972242.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11972246.png)
